![molecular formula C9H15NOS B13026324 N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine](/img/structure/B13026324.png)
N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Oxabicyclo[310]hexan-6-yl)methyl)thietan-3-amine is a complex organic compound featuring a bicyclic structure with an oxirane ring and a thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru(II) catalysis . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The oxirane and thietane rings can undergo ring-opening reactions, which may interact with biological macromolecules like proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Used in medicinal chemistry for the synthesis of complex molecules.
Uniqueness
N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine is unique due to its combination of oxirane and thietane rings, which provide distinct reactivity and potential applications compared to other similar compounds. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H15NOS |
|---|---|
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
N-(3-oxabicyclo[3.1.0]hexan-6-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H15NOS/c1(10-6-4-12-5-6)7-8-2-11-3-9(7)8/h6-10H,1-5H2 |
Clé InChI |
LBJYVXSOKQKGTC-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2CNC3CSC3)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


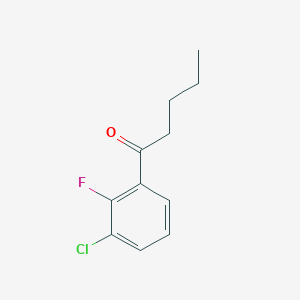
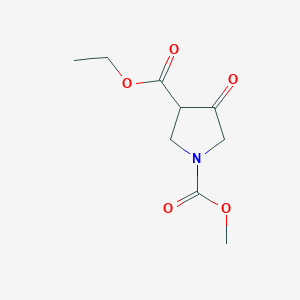

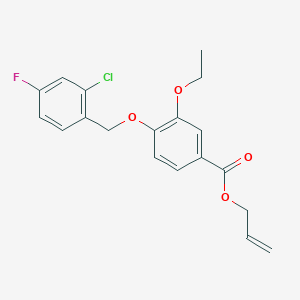
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)
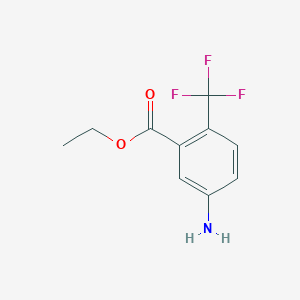

![1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13026282.png)
![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)
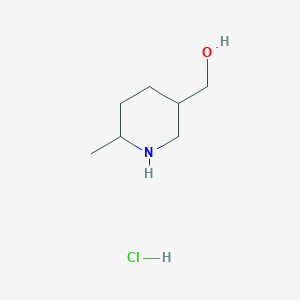


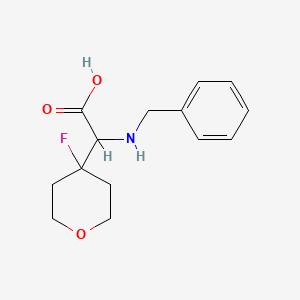
![7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)
